3-Indol-1-yl-1-piperidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Indol-1-yl-1-piperidin-1-ylpropan-1-one, also known as ALKS 5461, is a novel compound that has gained attention in the scientific community for its potential use in treating major depressive disorder (MDD).
Mecanismo De Acción
The exact mechanism of action of 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 is not fully understood. However, it is believed to work by blocking the activity of the kappa opioid receptor (KOR) while enhancing the activity of the mu opioid receptor (MOR). This results in a net increase in dopamine and serotonin levels in the brain, which are known to be involved in regulating mood.
Biochemical and Physiological Effects
3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine and serotonin levels, this compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in promoting the growth and survival of neurons. 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 has also been shown to have anti-inflammatory effects, which may contribute to its antidepressant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 is that it has a relatively low potential for abuse and dependence compared to traditional opioid medications. This makes it a safer option for use in clinical trials. However, one limitation of this compound is that it has a short half-life, which may require frequent dosing in order to maintain therapeutic levels in the body.
Direcciones Futuras
There are several future directions for research on 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461. One area of interest is in understanding the long-term safety and efficacy of this compound. Additionally, researchers are interested in exploring the potential use of 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 in combination with other antidepressant medications. Finally, there is a need for further research on the mechanism of action of this compound in order to fully understand its potential therapeutic benefits.
Métodos De Síntesis
The synthesis of 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 involves the reaction of indole-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then reacted with 3-chloro-1-propanol to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 has been extensively studied for its potential use in treating MDD. Clinical trials have shown that this compound has a rapid onset of action and can improve symptoms of depression in patients who have not responded to traditional antidepressants. Additionally, 3-Indol-1-yl-1-piperidin-1-ylpropan-1-one 5461 has been shown to have a low potential for abuse and dependence, making it a promising treatment option for MDD.
Propiedades
IUPAC Name |
3-indol-1-yl-1-piperidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16(18-10-4-1-5-11-18)9-13-17-12-8-14-6-2-3-7-15(14)17/h2-3,6-8,12H,1,4-5,9-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXXLSMYITXBMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Indol-1-yl-1-piperidin-1-ylpropan-1-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.